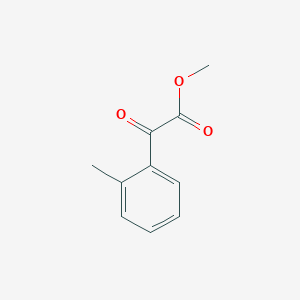

Methyl 2-oxo-2-(o-tolyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJRGFDWGOXABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396148 | |

| Record name | Methyl (2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34966-54-6 | |

| Record name | Methyl (2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxo-2-(o-tolyl)acetate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2-(o-tolyl)acetate is a keto ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, stemming from the ortho-substituted tolyl group, impart specific chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the properties, structure, and synthesis of this compound. It includes detailed experimental protocols, thorough spectral analysis, and an exploration of its key applications, particularly as a crucial intermediate in the synthesis of the fungicide Trifloxystrobin. Furthermore, this guide delves into the biochemical pathways associated with its derivatives, offering insights for future research and development.

Chemical Properties and Structure

This compound, with the IUPAC name methyl 2-(2-methylphenyl)-2-oxoacetate, is an organic compound belonging to the class of α-keto esters.[1][2] The presence of a ketone and a methyl ester functional group flanking an acyl group attached to an o-tolyl ring defines its chemical character.[1][2]

Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group at the ortho position relative to a glyoxylic acid methyl ester moiety.

Molecular Formula: C₁₀H₁₀O₃[1][3][4]

SMILES: CC1=CC=CC=C1C(=O)C(=O)OC[1]

InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 34966-54-6 | [3][4][5] |

| Molecular Weight | 178.18 g/mol | [1][3][6] |

| Appearance | Yellow oily liquid | [7] |

| Boiling Point | 274 °C | [7] |

| Flash Point | 120 °C | [7] |

| Purity | >95% | [4][5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from o-methyl acetophenone. The first step is the oxidation of the acetyl group to an α-keto acid, followed by esterification.

Step 1: Oxidation of o-Methyl Acetophenone to 2-Oxo-2-(o-tolyl)acetic acid

-

Materials: o-Methyl acetophenone, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Dichloromethane.

-

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve o-methyl acetophenone in dichloromethane.

-

Prepare a solution of sodium hydroxide in water and add it to the reaction mixture.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature between 40-45°C.

-

After the addition is complete, continue stirring at 45°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the layers to separate.

-

Separate the aqueous layer and extract it twice with dichloromethane.

-

Combine the aqueous layers and adjust the pH to 3.0-4.0 with hydrochloric acid.

-

The product, 2-oxo-2-(o-tolyl)acetic acid, will precipitate. Collect the solid by filtration and dry under reduced pressure.[8]

-

Step 2: Esterification of 2-Oxo-2-(o-tolyl)acetic acid

-

Materials: 2-Oxo-2-(o-tolyl)acetic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃), Diethyl ether.

-

Procedure:

-

In a round-bottomed flask, dissolve 2-oxo-2-(o-tolyl)acetic acid in methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into a beaker containing ice water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.[9]

-

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography.

-

Materials: Crude this compound, Silica gel (200-300 mesh), Hexane, Ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[10][11][12][13]

-

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): δ 7.26-7.69 (m, 4H, Ar-H), 3.96 (s, 3H, OCH₃), 2.61 (s, 3H, Ar-CH₃).[9]

-

¹³C NMR (75 MHz, CDCl₃): δ 188.3 (CO), 163.6 (COO), 140.0 (Ar-C), 133.0 (Ar-C), 132.5 (Ar-CH), 131.0 (Ar-CH), 129.0 (Ar-CH), 125.5 (Ar-CH), 52.8 (OCH₃), 21.5 (Ar-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretching (ester) |

| ~1685 | C=O stretching (ketone) |

| ~1600, ~1450 | C=C stretching (aromatic ring) |

| ~1200, ~1100 | C-O stretching (ester) |

| ~2950 | C-H stretching (aliphatic) |

| ~3050 | C-H stretching (aromatic) |

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 147, and the loss of the entire ester group (-COOCH₃) to give the o-tolylacylium ion at m/z = 119.[14]

Applications and Biological Relevance

This compound is a key building block in the synthesis of various biologically active molecules.

Intermediate in Fungicide Synthesis

The primary application of this compound is as a crucial intermediate in the industrial synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide.[7] The synthesis involves a multi-step process where the keto ester is converted to an oxime ether, which is then further elaborated to the final fungicidal product.[8][9][15][16][17]

Experimental Workflow: Synthesis of Trifloxystrobin

Caption: Synthetic pathway for Trifloxystrobin from o-Methyl Acetophenone.

Potential in Drug Development

Derivatives of α-keto esters are being investigated for their potential as therapeutic agents. Structurally related compounds have shown promise as antibacterial agents, potentially acting through the inhibition of bacterial communication pathways known as quorum sensing.[18][19][20][21][22]

Associated Signaling Pathways

Inhibition of Fungal Mitochondrial Respiration by Trifloxystrobin

Trifloxystrobin, synthesized from this compound, acts by inhibiting the mitochondrial respiration in fungi. It specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Signaling Pathway: Fungal Mitochondrial Respiration Inhibition

Caption: Mechanism of Trifloxystrobin action on the fungal electron transport chain.

Potential Inhibition of Bacterial Quorum Sensing

Alpha-keto esters are being explored as potential inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By mimicking the natural signaling molecules (autoinducers), α-keto esters can potentially bind to the receptor proteins (like LuxR) and block the downstream signaling cascade that regulates virulence factor production and biofilm formation.

Signaling Pathway: Bacterial Quorum Sensing Inhibition

Caption: Proposed mechanism of quorum sensing inhibition by α-keto esters.

Conclusion

This compound is a versatile chemical intermediate with significant industrial applications, most notably in the production of the fungicide Trifloxystrobin. Its chemical properties and reactivity make it a valuable synthon in organic chemistry. Furthermore, the biological activities of its derivatives highlight its potential for the development of new therapeutic agents, particularly in the area of antibacterial research. This technical guide provides a foundational understanding of this compound for researchers and professionals, encouraging further exploration into its synthesis, properties, and applications.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Buy this compound | 34966-54-6 [smolecule.com]

- 3. Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Methyl 2-oxo-2-(m-tolyl)acetate | C10H10O3 | CID 15682259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. WO2017085747A2 - A novel process for the preparation of trifloxystrobin - Google Patents [patents.google.com]

- 9. CN1560027A - A kind of preparation method of trifloxystrobin - Google Patents [patents.google.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. google.com [google.com]

- 13. orgsyn.org [orgsyn.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. "AN IMPROVED PROCESS FOR THE PREPARATION OF TRIFLOXYSTROBIN" - Patent 3681863 [data.epo.org]

- 16. CN103524379A - Synthesis method of trifloxystrobin - Google Patents [patents.google.com]

- 17. CN108863845B - Preparation method of trifloxystrobin and intermediate thereof - Google Patents [patents.google.com]

- 18. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-oxo-2-(o-tolyl)acetate (CAS: 34966-54-6)

Introduction: Methyl 2-oxo-2-(o-tolyl)acetate, identified by the CAS number 34966-54-6, is an organic compound belonging to the α-oxo ester class.[1] With the molecular formula C₁₀H₁₀O₃, this compound features a methyl ester functional group and a ketone, attached to an o-tolyl group.[1] Its specific ortho-substitution pattern influences its chemical reactivity and biological interactions, distinguishing it from its meta- and para-isomers.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its significant role as a key intermediate in the agrochemical industry.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow or yellow oily liquid.[2][3] It is characterized by a molecular weight of approximately 178.18 g/mol .[1][4][5][6][7][8] The compound's properties are summarized in the tables below.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 34966-54-6[2][3][4][5][6][9][10][11] |

| Molecular Formula | C₁₀H₁₀O₃[1][3][4][5][6][7][9][11] |

| Molecular Weight | 178.18 g/mol [1][4][5][6][7] |

| IUPAC Name | methyl 2-(2-methylphenyl)-2-oxoacetate[6] |

| Synonyms | Methyl o-methyl phenyl glyoxylate, o-Tolylglyoxylic Acid Methyl Ester, Methyl 2-methylbenzoylformate[3][4][6][11] |

| SMILES | CC1=CC=CC=C1C(=O)C(=O)OC[3][4] |

| InChIKey | QMJRGFDWGOXABE-UHFFFAOYSA-N[6][9] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Yellow oily liquid | [2] |

| Purity | ≥95% | [4][5][10] |

| Boiling Point | 274°C | [2] |

| Flash Point | 120°C | [2] |

| XLogP3 | 2.6 | [6] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [4][6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 178.062994177 Da | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process involving oxidation followed by esterification.[1]

Experimental Protocol:

Step 1: Oxidation of o-Tolylacetone

-

Objective: To synthesize 2-oxo-2-(o-tolyl)acetic acid from o-tolylacetone.

-

Reagents: o-tolylacetone, potassium permanganate (KMnO₄), a suitable alkaline solution (e.g., sodium hydroxide).

-

Procedure: o-tolylacetone is oxidized using potassium permanganate under alkaline conditions. The reaction progress is monitored until the starting material is consumed.

-

Work-up: The reaction mixture is worked up to isolate the acidic product, 2-oxo-2-(o-tolyl)acetic acid.

-

Yield: This step typically achieves yields of around 80%.[1]

Step 2: Esterification of 2-Oxo-2-(o-tolyl)acetic acid

-

Objective: To convert the carboxylic acid intermediate into its methyl ester.

-

Reagents: 2-oxo-2-(o-tolyl)acetic acid, methanol (CH₃OH), concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Procedure: The isolated acid from Step 1 is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is typically heated under reflux to drive the reaction to completion.

-

Work-up: After cooling, the mixture is neutralized and the crude ester is extracted using an appropriate organic solvent.

Step 3: Purification

-

Objective: To obtain high-purity this compound.

-

Method: The crude product is purified using silica gel column chromatography.[1]

-

Analysis: The purity of the final product is confirmed by analytical techniques, with commercial grades typically exceeding 95%.[5]

Key Applications and Reactivity

This compound is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical sectors.[1]

Agrochemical Synthesis

The primary industrial application of this compound is as a crucial building block in the synthesis of Trifloxystrobin .[2][12] Trifloxystrobin is a highly effective, broad-spectrum foliar fungicide used globally to protect crops from a wide range of fungal pathogens, ensuring crop health and maximizing agricultural output.[2] The quality and purity of this compound directly impact the yield and efficacy of the final fungicide product.[2]

Pharmaceutical and Research Applications

In addition to its role in fungicides, this compound and its derivatives are valuable in medicinal chemistry.[1]

-

Synthetic Intermediates: It serves as a precursor for synthesizing various pharmaceuticals.[1]

-

Drug Development: Its derivatives are used as research tools for developing new drugs, particularly related to quinazoline and quinazolinone heterocycles, which are known for their biopharmaceutical activities.[1]

-

Antimicrobial Research: The compound has been explored for potential antibacterial properties, with structurally related molecules showing bactericidal effects against various bacterial strains.[1]

Chemical Reactivity

As an α-oxo ester, the compound exhibits reactivity at both carbonyl centers and the ester group. It can undergo typical ester reactions such as hydrolysis and transesterification.[3] Its use has been noted in advanced organic reactions, including tandem photoredox and chiral phosphoric acid-catalyzed radical-radical cross-couplings.[11]

Spectroscopic and Analytical Data

Detailed structural characterization is crucial for confirming the identity and purity of this compound. While specific spectral data is lot-dependent and typically provided on a Certificate of Analysis (COA), public databases indicate the availability of certain spectral information.[5]

-

¹³C NMR: ¹³C NMR spectral data for this compound has been recorded and is available in spectral databases.[6]

-

¹H NMR, IR, and Mass Spectrometry: Full characterization data, including proton NMR, infrared spectroscopy, and mass spectrometry, would be provided by suppliers on a batch-specific COA to ensure quality and traceability.[5]

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily due to its indispensable role in the production of the fungicide Trifloxystrobin. Its well-defined synthesis and specific chemical properties make it a valuable tool for researchers in agrochemical development, medicinal chemistry, and organic synthesis. The data and protocols summarized in this guide underscore its utility and provide a foundational resource for scientific and drug development professionals.

References

- 1. Buy this compound | 34966-54-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 34966-54-6: methyl o-methyl phenyl glyoxylate [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 34966-54-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 34966-54-6[this compound]- Acmec Biochemical [acmec.com.cn]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Cas 34966-54-6,methyl o-methyl phenyl glyoxylate | lookchem [lookchem.com]

- 12. methyl o-methyl phenyl glyoxylate | 34966-54-6 [chemicalbook.com]

In-Depth Technical Guide: Safety and Handling of Methyl 2-oxo-2-(o-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Methyl 2-oxo-2-(o-tolyl)acetate (CAS No. 34966-54-6), a ketoester of interest in organic synthesis and medicinal chemistry. Due to its potential applications as a synthetic intermediate for pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile and handling requirements is essential for ensuring laboratory safety.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₀O₃. It is also known by several synonyms, including Methyl 2-(2-methylphenyl)-2-oxoacetate, (2-Methylphenyl)glyoxylic Acid Methyl Ester, Methyl o-Toluoylformate, and methyl o-methyl phenyl glyoxylate.

| Identifier | Value |

| CAS Number | 34966-54-6 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Light yellow to yellow (Solid) |

| Purity | >95% |

| Storage Temperature | Room Temperature |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

-

Firefighting: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

-

Accidental Release: In case of a spill, wear appropriate PPE, avoid breathing dust or vapors, and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Procedures

Caption: General laboratory workflow for handling this compound.

Logical Relationships in Hazard Mitigation

The "Hierarchy of Controls" is a fundamental concept in laboratory safety for minimizing or eliminating exposure to hazards. This logical framework prioritizes control methods from most to least effective.

Caption: The hierarchy of controls for mitigating laboratory hazards.

First Aid Decision Pathway for Chemical Exposure

In the event of an accidental exposure to this compound, a clear and rapid response is critical. The following flowchart outlines the decision-making process for providing first aid.

Caption: First aid decision pathway for chemical exposure incidents.

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 2-oxo-2-(o-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2-(o-tolyl)acetate (CAS No. 34966-54-6) is an alpha-keto ester of significant interest in synthetic chemistry.[1] Primarily recognized as a crucial intermediate in the industrial synthesis of the broad-spectrum strobilurin fungicide, Trifloxystrobin, its reactivity is characteristic of its vicinal dicarbonyl functionality.[2] This guide provides a comprehensive overview of the chemical properties, reactivity profile, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a summary of its known safety and handling information. Furthermore, this document explores the downstream biological implications of its synthetic utility by examining the mechanism of action of its key derivative, Trifloxystrobin.

Chemical and Physical Properties

This compound is a yellow, oily liquid under standard conditions.[2] The presence of the o-tolyl group introduces steric hindrance around the benzoyl carbonyl group, which can influence its reactivity compared to its meta and para isomers. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 2-(2-methylphenyl)-2-oxoacetate | [1][3] |

| Synonyms | Methyl o-methyl phenyl glyoxylate, Methyl 2-methylbenzoylformate, (2-Methylphenyl)glyoxylic Acid Methyl Ester | [1][3] |

| CAS Number | 34966-54-6 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1][3] |

| Appearance | Yellow oily liquid | [2] |

| Boiling Point | 274 °C | [2] |

| Flash Point | 120 °C | [2] |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 43.4 Ų | [3][4] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.8-4.0 ppm), a singlet for the tolyl methyl protons (~2.3-2.5 ppm), and a multiplet pattern in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR: Key resonances would be observed for the two carbonyl carbons (the keto and ester carbonyls, typically in the range of 160-200 ppm), the methyl ester carbon (~52 ppm), the tolyl methyl carbon (~20 ppm), and the aromatic carbons (125-140 ppm).

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be present for the C=O stretching of the ketone and the ester functionalities, likely appearing in the region of 1680-1750 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the two adjacent carbonyl groups. These functional groups provide two electrophilic centers, making the molecule susceptible to a variety of nucleophilic attacks.

Synthesis of this compound

The compound is typically synthesized via a two-step process starting from o-methyl acetophenone.[5]

Workflow for the Synthesis of this compound

Caption: General synthetic route to this compound.

Key Reactions

3.2.1. Oximation and Subsequent Transformations in Trifloxystrobin Synthesis

The most significant industrial application of this compound is in the synthesis of the fungicide Trifloxystrobin.[2] A key step involves the reaction of the keto group with methoxyamine to form an oxime ether. This is followed by bromination of the benzylic methyl group and subsequent etherification.

Reaction Pathway to a Trifloxystrobin Precursor

Caption: Key transformations of this compound in Trifloxystrobin synthesis.

3.2.2. Reduction of the Ketone

The ketone functionality can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester, Methyl 2-hydroxy-2-(o-tolyl)acetate. Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester groups.

3.2.3. Grignard and Organolithium Reactions

Addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) to the ketone carbonyl is a powerful method for forming carbon-carbon bonds. This reaction typically yields a tertiary alcohol after an aqueous workup. Due to the presence of the adjacent ester, careful control of reaction conditions is necessary to avoid competing reactions.

3.2.4. Wittig Reaction

The ketone group can undergo a Wittig reaction with a phosphorus ylide to form an alkene.[6] This reaction is highly specific for aldehydes and ketones and would not react with the ester functionality, allowing for selective transformation of the keto group.

Experimental Protocols

Synthesis of 2-(2-Methylphenyl)-2-oxoacetic acid

-

Materials: o-Methyl acetophenone, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄), Diethyl ether.

-

Procedure:

-

A solution of sodium hydroxide (e.g., 10% aqueous solution) is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

-

o-Methyl acetophenone is added to the flask.

-

Potassium permanganate is added portion-wise to the stirred mixture, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

After the addition is complete, the mixture is stirred at room temperature until the purple color of the permanganate has disappeared.

-

The reaction mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is cooled in an ice bath and acidified with dilute sulfuric acid, leading to the precipitation of the crude 2-(2-methylphenyl)-2-oxoacetic acid.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

-

Synthesis of this compound

-

Materials: 2-(2-Methylphenyl)-2-oxoacetic acid, Methanol, Concentrated sulfuric acid, Sodium bicarbonate, Dichloromethane.

-

Procedure:

-

2-(2-Methylphenyl)-2-oxoacetic acid is dissolved in an excess of methanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is refluxed for several hours (typically 4-6 hours), and the reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[1]

-

Biological Activity and Signaling Pathways

There is currently no significant scientific literature describing a direct biological signaling role for this compound itself. Its primary biological relevance is indirect, as a key building block for the fungicide Trifloxystrobin.[2]

Downstream Biological Impact: The Mechanism of Action of Trifloxystrobin

Trifloxystrobin belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoI).[7] Its mode of action is the inhibition of mitochondrial respiration in fungi.[7][8]

-

Target: Trifloxystrobin specifically targets the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[7]

-

Mechanism: It binds to the Qo site of cytochrome b, which prevents the transfer of electrons from ubiquinol to cytochrome c.[8] This blockage of the electron transport chain disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

-

Result: The inhibition of ATP synthesis leads to the cessation of essential cellular processes and ultimately results in fungal cell death.[7]

Signaling Pathway Diagram: Inhibition of Fungal Mitochondrial Respiration

Caption: Trifloxystrobin inhibits Complex III, halting ATP synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile centered around its α-keto ester moiety. While its primary documented application is in the synthesis of the fungicide Trifloxystrobin, its functional group arrangement allows for a range of other chemical transformations, making it a valuable building block in organic synthesis. Understanding its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. Further exploration of its potential applications in medicinal chemistry and materials science, hinted at by the activity of related structures, could be a fruitful area for future investigation.[1]

References

- 1. Buy this compound | 34966-54-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-oxo-2-(m-tolyl)acetate | C10H10O3 | CID 15682259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:120974-97-2 | (E)-METHYL 2-(METHOXYIMINO)-2-(O-TOLYL)ACETATE | Chemsrc [chemsrc.com]

- 6. New bioactive triaryl triglyceride esters: Synthesis, characterization and biological activities | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 7. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]

- 8. Green synthesis method for high-yield preparation of trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]

Unveiling the Genesis of a Key Synthetic Building Block: The Discovery and History of Methyl 2-oxo-2-(o-tolyl)acetate

A foundational intermediate in the synthesis of diverse organic molecules, Methyl 2-oxo-2-(o-tolyl)acetate has played a quiet yet significant role in the advancement of medicinal and materials chemistry. This technical guide delves into the historical context of its discovery, established synthetic protocols, and the evolution of its applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile compound.

With the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , this compound, also known as methyl o-tolylglyoxylate, belongs to the class of α-keto esters. Its structure, featuring a methyl ester and a ketone group attached to an o-tolyl ring, imparts unique reactivity that has been harnessed for the construction of more complex chemical architectures.

Early Synthesis and Discovery

While a definitive first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for α-keto esters in the late 19th and early 20th centuries. The preparation of such compounds was explored through various chemical transformations, with two primary routes proving to be the most viable for aryl α-keto esters.

One of the earliest and most fundamental methods for the synthesis of related aryl glyoxylic acids and their esters is the oxidation of aryl methyl ketones . As early as 1891, Claus and Neukranz demonstrated the oxidation of acetophenone to α-phenylglyoxalic acid using potassium permanganate under alkaline conditions, achieving a 70% yield.[1] This foundational work paved the way for the synthesis of a variety of substituted aryl glyoxylic acids, including the o-tolyl derivative. Subsequent esterification of the resulting carboxylic acid with methanol would then yield this compound.

Another significant historical approach is the Friedel-Crafts acylation of aromatic compounds. This reaction, developed by Charles Friedel and James Mason Crafts in 1877, involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. For the synthesis of this compound, toluene would be acylated with a suitable reagent like methyl oxalyl chloride.

While the precise date and discoverer of the first synthesis of this compound remain elusive in broad searches of historical chemical literature, its preparation is a logical extension of these well-established, classical organic reactions.

Evolution of Synthetic Methodologies

Over the years, synthetic methods for α-keto esters, including this compound, have been refined to improve yields, reduce reaction times, and employ milder conditions. Modern approaches often focus on catalytic and more environmentally benign processes.

Table 1: Key Synthetic Approaches for this compound and Related α-Keto Esters

| Method | Reagents | General Conditions | Advantages | Disadvantages |

| Oxidation of o-Tolylacetone | Potassium permanganate (KMnO₄) | Alkaline conditions | Readily available starting material | Use of a strong, stoichiometric oxidant |

| Friedel-Crafts Acylation | Toluene, Methyl oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Anhydrous conditions, often low temperatures | Direct formation of the carbon skeleton | Requires stoichiometric amounts of Lewis acid, potential for side reactions |

| Esterification of 2-oxo-2-(o-tolyl)acetic acid | 2-oxo-2-(o-tolyl)acetic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Reflux | High conversion | Requires prior synthesis of the carboxylic acid |

| Modern Catalytic Methods | Aryl halides, CO, Alcohol, Transition metal catalyst (e.g., Palladium) | High pressure CO atmosphere | High selectivity and substrate scope | Requires specialized equipment and costly catalysts |

Detailed Experimental Protocols

Classical Synthesis via Oxidation and Esterification

This two-step protocol is a representative classical method for the preparation of this compound.

Step 1: Synthesis of 2-oxo-2-(o-tolyl)acetic acid via Oxidation of o-Tolylacetone

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve o-tolylacetone in a suitable solvent such as acetone or tert-butanol.

-

Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄) in water.

-

Reaction: Cool the solution of o-tolylacetone in an ice bath. Slowly add the KMnO₄ solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Work-up: After the addition is complete, continue stirring until the purple color of the permanganate has disappeared. Filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-oxo-2-(o-tolyl)acetic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Step 2: Esterification to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-oxo-2-(o-tolyl)acetic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Historical and Modern Applications

The utility of this compound lies in its role as a versatile synthetic intermediate. Historically, its applications have mirrored the development of various fields of chemistry.

-

Medicinal Chemistry: The α-keto ester functionality is a valuable precursor for the synthesis of various heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules. For instance, it can be used in the synthesis of quinoxaline and quinazoline derivatives, which have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. The historical development of quinazoline synthesis, starting from the 19th century, provided a platform for the later use of intermediates like this compound to create novel analogs.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for the synthesis of pesticides and herbicides. The reactivity of the ketone and ester groups allows for the introduction of various functionalities that can modulate the biological activity of the final product.

-

Materials Science: The o-tolyl group and the reactive carbonyl centers can be incorporated into polymer backbones or used to modify the properties of existing materials. Its derivatives may find applications as photoinitiators or as components in the synthesis of specialized dyes and pigments.

Conclusion

From its roots in the fundamental transformations of organic chemistry to its modern-day applications as a key synthetic intermediate, this compound has proven to be a valuable molecule. While the specific moment of its discovery may be nestled within the broader history of α-keto ester synthesis, its continued use in research and development underscores its enduring importance. This guide provides a foundational understanding of its history, synthesis, and applications, serving as a valuable resource for scientists working at the forefront of chemical innovation.

References

Methyl 2-oxo-2-(o-tolyl)acetate: A Technical Guide for Chemical Research and Development

Introduction

Methyl 2-oxo-2-(o-tolyl)acetate, an α-oxo ester with the chemical formula C₁₀H₁₀O₃, is a significant organic compound in various fields of chemical synthesis.[1] It is characterized by a methyl ester functional group and a ketone, with an o-tolyl group attached to the carbon adjacent to the carbonyl.[1] This specific substitution pattern influences its chemical reactivity and makes it a valuable intermediate, particularly in the agrochemical and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computational Data

This compound is a yellow, oily liquid under standard conditions.[2] Its key properties are summarized below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 34966-54-6 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][3] |

| Molecular Weight | 178.18 g/mol | [3][5][6] |

| Appearance | Yellow oily liquid | [2] |

| Boiling Point | 274°C | [2] |

| Flash Point | 120°C | [2] |

| Purity (Commercial) | >95% - >98% | [3][4] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [3][6] |

| LogP (Computed) | 1.35072 | [3] |

| Synonyms | Methyl o-methyl phenyl glyoxylate, Methyl 2-(2-methylphenyl)-2-oxoacetate | [3][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving oxidation followed by esterification.[1]

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established chemical transformations.[1]

Step 1: Oxidation of o-Tolylacetone

-

In a reaction vessel, dissolve o-tolylacetone in a suitable solvent.

-

Under alkaline conditions, slowly add an aqueous solution of potassium permanganate (KMnO₄) while maintaining temperature control. The reaction is exothermic.

-

Stir the mixture vigorously until the reaction is complete, as indicated by the disappearance of the purple permanganate color.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate to precipitate the crude 2-oxo-2-(o-tolyl)acetic acid.

-

Collect the solid product by filtration and dry it. This step can achieve yields of approximately 80%.[1]

Step 2: Esterification of 2-oxo-2-(o-tolyl)acetic Acid

-

Suspend the crude 2-oxo-2-(o-tolyl)acetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for several hours until the esterification is complete (monitor by TLC or GC).

-

Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified to high purity levels using silica gel column chromatography.[1]

Chemical Reactivity

As an α-oxo ester, this compound exhibits reactivity at both its ketone and ester functional groups. It can participate in various chemical reactions, making it a versatile synthetic intermediate.[1]

Caption: Key reaction pathways for this compound.

-

Reduction: The ketone carbonyl group can be selectively reduced to a hydroxyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

-

Condensation Reactions: The ketone can undergo condensation with primary amines or other nucleophiles to form imines and related derivatives.[1]

-

Esterification/Transesterification: The methyl ester group can be hydrolyzed or converted to other esters under appropriate acidic or basic conditions.[1]

Applications in Industry and Research

This compound is a linchpin intermediate in the synthesis of complex organic molecules.[2]

Agrochemicals: Synthesis of Trifloxystrobin

The most prominent application of this compound is as a crucial building block in the production of Trifloxystrobin, a highly effective, broad-spectrum foliar fungicide.[2] The quality and purity of this compound directly impact the yield and efficacy of the final fungicidal product.[2]

References

- 1. Buy this compound | 34966-54-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-oxo-2-(m-tolyl)acetate | C10H10O3 | CID 15682259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifloxystrobin from Methyl 2-oxo-2-(o-tolyl)acetate

Introduction

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class of agrochemicals.[1][2] It functions by inhibiting mitochondrial respiration in fungi, thereby preventing spore germination and mycelial growth.[2] A key intermediate in the synthesis of Trifloxystrobin is Methyl 2-oxo-2-(o-tolyl)acetate.[1] This document outlines the detailed synthetic pathway from this compound to Trifloxystrobin, providing comprehensive experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and agrochemical synthesis.

The synthesis of Trifloxystrobin from this compound is a multi-step process that typically involves oximation, bromination, and a final coupling reaction. The quality and purity of the intermediates at each stage are crucial for the overall yield and efficacy of the final product.[1]

Synthetic Pathway Overview

The overall synthetic pathway can be summarized in the following key steps:

-

Oximation: Reaction of this compound with methoxyamine to form Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate.

-

Bromination: Bromination of the methyl group on the tolyl ring of Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate to yield Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate.

-

Coupling Reaction: Reaction of Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate with 1-(3-(Trifluoromethyl)phenyl)ethanone oxime to produce the final product, Trifloxystrobin.

Below is a visual representation of the synthetic workflow:

References

Application Notes and Protocols for the Oxidation of o-Tolylacetone to Methyl 2-oxo-2-(o-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of Methyl 2-oxo-2-(o-tolyl)acetate, an important intermediate in the manufacturing of pharmaceuticals and agrochemicals. The protocols outlined below are based on established chemical oxidation methodologies, offering reliable pathways for the conversion of o-tolylacetone to the desired α-keto ester.

Introduction

This compound is a key building block in organic synthesis. Its preparation involves the oxidation of the α-methylene group of o-tolylacetone. This document details two primary methods for achieving this transformation: a two-step process involving potassium permanganate (KMnO₄) oxidation followed by Fischer esterification, and a one-step oxidation using selenium dioxide (SeO₂), commonly known as the Riley Oxidation.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data associated with the two primary synthetic routes described in this document.

| Parameter | Protocol 1: KMnO₄ Oxidation & Esterification | Protocol 2: Selenium Dioxide (Riley) Oxidation |

| Starting Material | o-Tolylacetone | o-Tolylacetone |

| Key Reagents | Potassium permanganate (KMnO₄), Methanol (CH₃OH), Sulfuric acid (H₂SO₄) | Selenium dioxide (SeO₂) |

| Intermediate | 2-oxo-2-(o-tolyl)acetic acid | o-Tolylglyoxal |

| Solvent(s) | Water, Methanol | 1,4-Dioxane |

| Reaction Temperature | Reflux | 100 °C |

| Reaction Time | Several hours (oxidation) + 30-60 min (esterification) | ~7 hours |

| Reported Yield | ~80% (for oxidation step)[1] | ~70% (for oxidation to dicarbonyl)[2] |

| Product Purification | Extraction, Crystallization, Column Chromatography | Filtration, Column Chromatography |

Spectroscopic Data for this compound:

| Technique | Reference |

| ¹³C NMR | --INVALID-LINK--[3] |

| IR Spectra | --INVALID-LINK--[3] |

Experimental Protocols

Protocol 1: Two-Step Synthesis via Potassium Permanganate Oxidation and Fischer Esterification

This protocol involves the oxidation of o-tolylacetone to the corresponding α-keto acid, followed by esterification.

Part A: Oxidation of o-Tolylacetone to 2-oxo-2-(o-tolyl)acetic acid

Materials:

-

o-Tolylacetone

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of o-tolylacetone in a suitable solvent (e.g., water with a co-solvent if necessary).

-

Add a solution of sodium carbonate or sodium hydroxide to make the solution alkaline.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it reacts.

-

Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium bisulfite to quench the excess potassium permanganate and dissolve the manganese dioxide precipitate.

-

Acidify the clear solution with concentrated hydrochloric acid to precipitate the 2-oxo-2-(o-tolyl)acetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Part B: Fischer Esterification of 2-oxo-2-(o-tolyl)acetic acid

Materials:

-

2-oxo-2-(o-tolyl)acetic acid (from Part A)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the 2-oxo-2-(o-tolyl)acetic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 15 mL of methanol solution).[4]

-

Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by silica gel column chromatography if necessary.[1]

Protocol 2: One-Step Oxidation to o-Tolylglyoxal via Riley Oxidation

This protocol describes the direct oxidation of the α-methylene group of o-tolylacetone to a dicarbonyl compound using selenium dioxide. Further oxidation and esterification would be required to obtain the final product.

Materials:

-

o-Tolylacetone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

Procedure:

-

In a pressure tube, dissolve o-tolylacetone (1.0 eq) in 1,4-dioxane.[2]

-

Add selenium dioxide (SeO₂) (typically 1.1-1.2 eq) to the solution at room temperature.[5]

-

Seal the pressure tube and heat the mixture to 100 °C with vigorous stirring for approximately 7 hours.[2]

-

Monitor the reaction by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.[5]

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.[2]

-

Filter the suspension through a pad of Celite to remove the selenium precipitate and wash the pad with diethyl ether.[2]

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude o-tolylglyoxal can be purified by flash column chromatography on silica gel.[2]

Note: To obtain this compound from o-tolylglyoxal, a subsequent oxidation of the aldehyde to a carboxylic acid and esterification would be necessary.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for Protocol 1: Two-Step Synthesis.

Caption: Workflow for Protocol 2: Riley Oxidation.

Safety Precautions

-

Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Selenium dioxide is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Concentrated acids (sulfuric and hydrochloric acid) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Always perform reactions in a well-ventilated area or a fume hood.

References

- 1. Selenium dioxide-mediated oxidative annulation of sulfonyl o-hydroxyacetophenones with acetophenones. One-pot synthesis of aurone analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Riley Oxidation | NROChemistry [nrochemistry.com]

- 3. Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Notes and Protocols for the Esterification of 2-oxo-2-(o-tolyl)acetic acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of methyl 2-oxo-2-(o-tolyl)acetate via the Fischer esterification of 2-oxo-2-(o-tolyl)acetic acid with methanol. This process is a crucial step in the synthesis of various fine chemicals, including the fungicide Trifloxystrobin.[1] The protocol outlines the reaction setup, purification by silica gel column chromatography, and characterization of the final product.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used, robust, and economical procedure.[2][3][4] This application note focuses on the specific esterification of 2-oxo-2-(o-tolyl)acetic acid with methanol to yield this compound. This α-keto ester is a key intermediate in the production of Trifloxystrobin, a broad-spectrum foliar fungicide.[1] The reaction proceeds by refluxing the carboxylic acid in an excess of methanol, which also serves as the solvent, with a catalytic amount of a strong acid, typically concentrated sulfuric acid.[5][6] The equilibrium of this reversible reaction is driven towards the product by the large excess of methanol.

Reaction Scheme

Caption: Fischer esterification of 2-oxo-2-(o-tolyl)acetic acid.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-oxo-2-(o-tolyl)acetic acid | ≥98% | e.g., Sigma-Aldrich |

| Methanol (anhydrous) | ACS Grade, ≥99.8% | e.g., Fisher Scientific |

| Sulfuric acid (concentrated) | ACS Grade, 95-98% | e.g., VWR Chemicals |

| Dichloromethane (DCM) | ACS Grade, ≥99.5% | e.g., Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Grade, granular | e.g., Fisher Scientific |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |

| Ethyl Acetate | ACS Grade, ≥99.5% | e.g., Fisher Scientific |

| Hexanes | ACS Grade, mixture of isomers | e.g., Fisher Scientific |

Procedure

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxo-2-(o-tolyl)acetic acid (10.0 g, 56.1 mmol).

-

Add anhydrous methanol (100 mL, 2.47 mol) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.

-

While stirring, slowly add concentrated sulfuric acid (1.0 mL, 18.8 mmol) dropwise to the mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

2. Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in dichloromethane (100 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

3. Purification:

-

Purify the crude product by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes).

-

Collect the fractions and monitor by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a yellow oil.[1]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Yellow oily liquid[1] |

| Boiling Point | 274 °C[1] |

| Flash Point | 120 °C[1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 186.2, 164.1, 138.9, 132.4, 131.9, 130.3, 128.8, 125.8, 52.8, 21.4 |

| Infrared (IR) Spectrum | Characteristic peaks at approximately 1730 cm⁻¹ (C=O, ester) and 1685 cm⁻¹ (C=O, ketone) |

Note: NMR and IR data are based on typical values for α-keto esters and may vary slightly based on experimental conditions.

Expected Yield

While the yield for this specific reaction is not extensively reported, Fischer esterifications of similar aromatic carboxylic acids, when driven to completion with a large excess of alcohol, can be expected to provide yields in the range of 80-95%.

Safety Precautions

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol: Flammable and toxic. Avoid inhalation and contact with skin.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

References

- 1. Methyl pyruvate synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl Pyruvate | 600-22-6 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. prepchem.com [prepchem.com]

- 5. New synthesis technology of methyl benzoylformate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105330547A - Methyl benzoylformate highly selective synthetic method - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Quinazoline Derivatives Utilizing a Methyl Aryl-α-ketoacetate Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a detailed protocol for a plausible synthetic route to obtain 2-substituted quinazolines, conceptually derived from the precursor Methyl 2-oxo-2-(o-tolyl)acetate . While direct literature for this specific starting material in quinazoline synthesis is not prevalent, the following protocol outlines a chemically sound, multi-step approach based on established methodologies for quinazoline ring formation. This application note serves as a guide for researchers aiming to explore novel quinazoline structures by incorporating an o-tolyl moiety at the 2-position, a substitution pattern of interest in medicinal chemistry.

Introduction

The quinazoline scaffold is a cornerstone in drug discovery, forming the core of numerous approved therapeutic agents. The functionalization at the C2 and C4 positions of the quinazoline ring is a common strategy to modulate biological activity. The incorporation of an aryl group, such as an o-tolyl moiety, can influence the molecule's steric and electronic properties, potentially leading to enhanced target binding or improved pharmacokinetic profiles. This protocol details a proposed synthesis of a quinazoline derivative bearing an o-tolyl group, starting from the readily available 2-aminobenzonitrile and involving the in-situ generation of a reactive intermediate that subsequently cyclizes to form the quinazoline core.

Proposed Synthetic Pathway

The proposed synthesis is a one-pot, multi-component reaction involving 2-aminobenzonitrile, this compound, and a reducing agent. The reaction proceeds through the initial condensation of the amino group of 2-aminobenzonitrile with the keto group of this compound to form an enamine intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the desired quinazoline product.

Caption: Proposed reaction workflow for the synthesis of a quinazoline derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 2-(o-tolyl)quinazoline-4-carboxylate

This protocol describes a plausible one-pot synthesis of Methyl 2-(o-tolyl)quinazoline-4-carboxylate from 2-aminobenzonitrile and this compound.

Materials:

-

2-Aminobenzonitrile

-

This compound

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (p-TSA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminobenzonitrile (1.18 g, 10 mmol), this compound (1.92 g, 10 mmol), and anhydrous toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the formation of the intermediate is complete (as indicated by TLC, typically 4-6 hours), cool the reaction mixture to room temperature.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10 mmol) in one portion.

-

Stir the mixture at room temperature for an additional 8-12 hours. Monitor the aromatization by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 2-(o-tolyl)quinazoline-4-carboxylate as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Hypothetical Yield (%) | Hypothetical Melting Point (°C) |

| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | Solid | - | 47-50 |

| This compound | C₁₀H₁₀O₃ | 178.18 | Oil | - | - |

| Methyl 2-(o-tolyl)quinazoline-4-carboxylate | C₁₇H₁₄N₂O₂ | 278.31 | Solid | 65-75 | 155-160 |

Biological Context: Quinazolines as Kinase Inhibitors

Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, which is often targeted by quinazoline-based anticancer drugs.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.

Conclusion

This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of a novel quinazoline derivative using this compound. The outlined procedures are grounded in established organic synthesis principles and offer a solid starting point for researchers interested in exploring this chemical space. The provided data table and diagrams serve to facilitate understanding and implementation of the described methods. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity. The biological context provided highlights a key application for the resulting compounds, encouraging further investigation into their potential as therapeutic agents.

Experimental Procedures for Condensation Reactions of "Methyl 2-oxo-2-(o-tolyl)acetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2-(o-tolyl)acetate is a versatile ketoester that can participate in a variety of condensation reactions to form complex molecular architectures. Its reactive α-ketoester functionality makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. This document outlines generalized experimental protocols for several key condensation reactions where this compound can be utilized as a starting material. These protocols are based on well-established condensation reactions and are intended to serve as a foundational guide for researchers.

Due to the limited availability of specific published experimental data for "this compound" in the scientific literature, the following protocols are adapted from established procedures for analogous α-ketoesters. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific applications.

Key Condensation Reactions and Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for the synthesis of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1] this compound can serve as the ketone component in this reaction.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Substituted or unsubstituted phenylhydrazine hydrochloride (1.1 eq)

-

Acid catalyst (e.g., polyphosphoric acid, glacial acetic acid, zinc chloride, or p-toluenesulfonic acid)[1][2]

-

Solvent (e.g., ethanol, toluene, or solvent-free)[3]

Procedure:

-

In a round-bottom flask, combine this compound and the phenylhydrazine hydrochloride.

-

Add the chosen solvent (if applicable) and the acid catalyst.

-

Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the catalyst and solvent used.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, filter the product and wash with a suitable solvent (e.g., cold ethanol or water).

-

If no solid forms, perform an aqueous work-up by neutralizing the acid and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation (Hypothetical):

| Phenylhydrazine Derivative | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylhydrazine HCl | Acetic Acid | Ethanol | 80 | 6 | 75 |

| 4-Methoxyphenylhydrazine HCl | PPA | Toluene | 110 | 4 | 82 |

| 2,4-Dinitrophenylhydrazine | ZnCl₂ | Toluene | 100 | 8 | 65 |

Logical Workflow for Fischer Indole Synthesis:

Caption: Generalized workflow for the Fischer Indole Synthesis.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[4]

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)[5]

-

Base catalyst (e.g., piperidine, triethylamine, DBU)[5]

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

If the product precipitates, filter and wash with a cold solvent.

-

Otherwise, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[6]